2-{[(4-Tert-butylphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide
Description
2-{[(4-Tert-butylphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative featuring a carboxamide group at the 3rd position and a bulky 4-tert-butylphenylcarbonylamino substituent at the 2nd position of the thiophene ring.
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C18H22N2O2S/c1-10-11(2)23-17(14(10)15(19)21)20-16(22)12-6-8-13(9-7-12)18(3,4)5/h6-9H,1-5H3,(H2,19,21)(H,20,22) |
InChI Key |
BZIKOVHNWYNBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Amide Group: This step often involves the reaction of the thiophene derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzoyl amide group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to proteins or enzymes, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural variations and biological activities of the target compound and its analogs:
Key Findings
Antioxidant Activity: Compound 92a (cyanoacetamido substituent) demonstrated 56.9% DPPH radical scavenging at 100 μM, attributed to the polar cyano and carboxamide groups, which stabilize free radicals via electron donation . The target compound’s tert-butylphenyl group, while lipophilic, may reduce polar interactions critical for antioxidant efficacy, suggesting divergent applications compared to Compound 92a.
Anti-inflammatory and Analgesic Potential: The 4-methylphenylimino and 2-chlorophenyl substituents in ’s compound likely enhance binding to cyclooxygenase (COX) or other inflammatory targets via hydrogen bonding and hydrophobic interactions . The tert-butyl group in the target compound may improve blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies.
The target compound’s non-fused thiophene ring offers greater conformational flexibility, which could enhance interaction with diverse protein pockets.
Implications for Drug Design
- Lipophilicity vs. Solubility: The tert-butyl group in the target compound enhances lipophilicity (logP ~4–5 estimated), favoring membrane permeability but possibly limiting aqueous solubility. This contrasts with the polar cyano group in Compound 92a, which improves solubility at the expense of tissue penetration .
- Metabolic Stability : Bulky aryl groups (e.g., tert-butylphenyl) may reduce metabolic degradation by cytochrome P450 enzymes compared to smaller substituents like methyl or chloro .
- Toxicity Considerations: While the SDS for a related compound (2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxamide) highlights standard handling precautions, the carbonylamino group in the target compound may alter reactivity and toxicity profiles .
Biological Activity
2-{[(4-Tert-butylphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The compound has been studied for its potential as:
- Anticancer Agent : Exhibiting selective cytotoxicity against various cancer cell lines.
- Topoisomerase Inhibitor : Acting as an inhibitor of topoisomerase II, which is crucial for DNA replication and repair.
Anticancer Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dimethylthiophene were shown to exert potent anticancer effects on breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations. These effects were comparable to established chemotherapeutic agents like etoposide .
Topoisomerase II Inhibition
In vitro assays indicated that the compound acts as a selective inhibitor of topoisomerase II. It was found to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing cell cycle arrest at the G1 phase . The inhibition mechanism involves binding to the enzyme's active site, preventing DNA strand passage necessary for replication .
Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that the compound demonstrated IC50 values in the low micromolar range. The results indicated that it could significantly inhibit cell proliferation and induce apoptosis in treated cells. Notably, the compound showed minimal toxicity toward normal cells, suggesting a favorable therapeutic index .
Study 2: Mechanistic Insights
Further investigations into the mechanism of action revealed that the compound interacts with DNA through intercalation, disrupting the normal function of topoisomerases and leading to DNA damage. This was corroborated by molecular docking studies that predicted strong binding affinities between the compound and topoisomerase II .
Data Summary
| Activity | Effect | IC50 (µM) | Cell Lines Tested |
|---|---|---|---|
| Anticancer | Inhibition of cell proliferation | <10 | Breast, Colon, Lung, Prostate |
| Topoisomerase II Inhibition | Induction of apoptosis | <5 | Various Cancer Cell Lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
